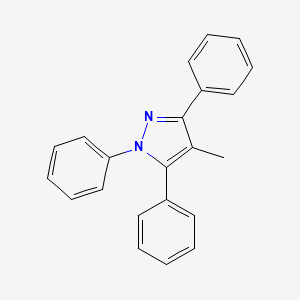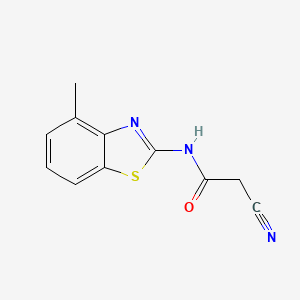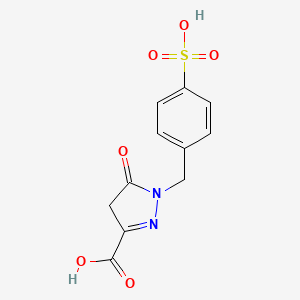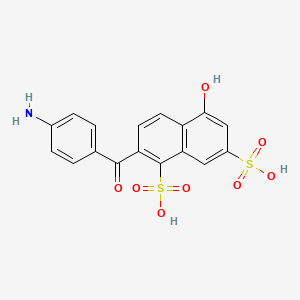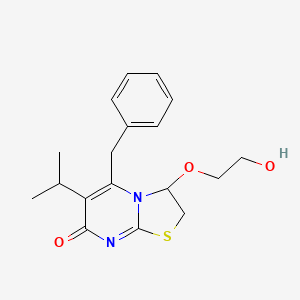
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound, characterized by the presence of multiple hydroxyl groups attached to aromatic rings. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in lubricants, fuels, and other industrial products to enhance their shelf life and performance.
作用機序
The antioxidant activity of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which helps stabilize the phenoxyl radicals formed during the antioxidant reaction.
類似化合物との比較
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): A related compound used as a food preservative.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties in various industrial applications.
Uniqueness
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which enhance its antioxidant capacity and stability compared to other similar compounds. Its structure allows for effective inhibition of oxidation processes in a variety of environments.
特性
CAS番号 |
87113-78-8 |
|---|---|
分子式 |
C39H60O3 |
分子量 |
576.9 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[[5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxy-1,3,5-trimethylcyclohex-2-en-1-yl]methyl]phenol |
InChI |
InChI=1S/C39H60O3/c1-24-20-38(14,21-25-16-27(34(2,3)4)31(40)28(17-25)35(5,6)7)23-39(15,33(24)42)22-26-18-29(36(8,9)10)32(41)30(19-26)37(11,12)13/h16-20,33,40-42H,21-23H2,1-15H3 |
InChIキー |
BUZQSUSEQHVGCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC(C1O)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


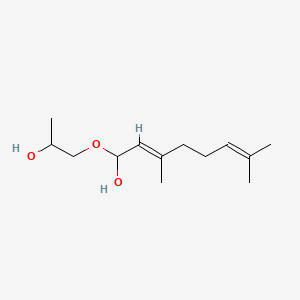

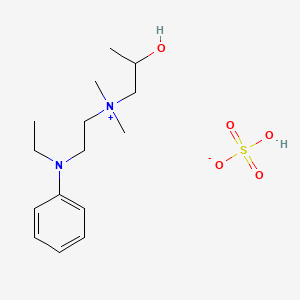
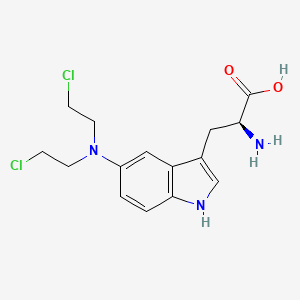

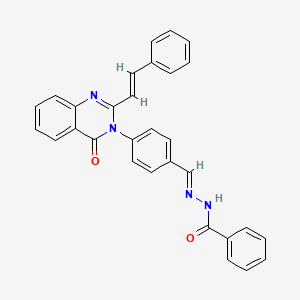
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
